Valdecoxib Sulfonyl Chloride-13C2,15N

Description

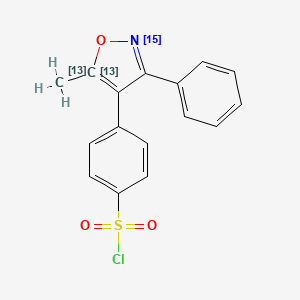

Structure

3D Structure

Properties

IUPAC Name |

4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3/i1+1,11+1,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKQPOHDVWNXRP-LQFUBYOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=C(C(=[15N]O1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Convergence of a Selective COX-2 Inhibitor and Isotopic Labeling

An In-Depth Technical Guide to Valdecoxib Sulfonyl Chloride-13C2,15N

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Historically, it was prescribed for the treatment of osteoarthritis, rheumatoid arthritis, and primary dysmenorrhea.[2][3] The mechanism of action for Valdecoxib and other "coxibs" involves the specific inhibition of the COX-2 enzyme, which is responsible for mediating inflammation and pain.[3][4] Unlike traditional NSAIDs that also inhibit the COX-1 enzyme, this selectivity was designed to reduce gastrointestinal side effects.[5][6][7] However, due to concerns over an increased risk of cardiovascular events and serious skin reactions, Valdecoxib was withdrawn from the market in 2005.[3][8][9]

Despite its withdrawal from clinical use, Valdecoxib and its derivatives remain valuable tools in pharmacological and metabolic research. The subject of this guide, this compound, is a key synthetic precursor to isotopically labeled Valdecoxib. The sulfonyl chloride moiety is a highly reactive functional group, serving as a powerful electrophile for coupling with various nucleophiles.[10][11] Its primary utility is in the synthesis of the final sulfonamide drug.

The incorporation of stable isotopes—in this case, two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom—transforms the molecule into a powerful analytical tool.[12] Stable isotope labeling is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.[13][14][15] These labeled compounds act as ideal internal standards for quantitative analysis by mass spectrometry, enabling precise tracking and measurement of the parent drug and its metabolites in complex biological matrices.[16][17]

Core Chemical Structure and Properties

This compound is a synthetic intermediate where specific atoms in the Valdecoxib core structure have been replaced with their heavier stable isotopes. The labeling is strategically placed within the isoxazole ring and the adjacent methyl group, the core of the molecule's structure.

Chemical Structure Diagram

Caption: Chemical structure of Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-(5-(1¹³C)methyl-3-phenyl-(5¹³C,2¹⁵N)1,2-oxazol-4-yl)benzenesulfonyl chloride | [12] |

| Molecular Formula | C₁₄¹³C₂H₁₂Cl¹⁵NO₃S | [18] |

| Molecular Weight | 336.77 g/mol | [18] |

| Exact Mass | 336.0263867 Da | [12] |

| CAS Number | 1391051-92-5 | [12][18] |

| Appearance | White to Off-White Solid (inferred) | [19] |

| Application | Labeled intermediate for Valdecoxib synthesis | [18] |

Synthesis and Mechanism of Action

Plausible Synthetic Pathway

The synthesis of Valdecoxib and its isotopically labeled analogues typically involves the construction of the central diarylisoxazole core.[20][21][22] A common strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or enamine equivalent.[23] To introduce the ¹³C and ¹⁵N labels, isotopically enriched starting materials are required.

A plausible pathway for Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N is outlined below:

-

Formation of Labeled Isoxazole Core: A key step is the reaction between an isotopically labeled precursor, such as [¹³C₂]-acetylacetone, and [¹⁵N]-hydroxylamine. This condensation reaction would form the labeled 5-methylisoxazole ring.

-

Aryl Coupling: The resulting labeled isoxazole intermediate would then undergo a coupling reaction (e.g., Suzuki coupling) with a boronic acid derivative of the phenyl group and the 4-bromobenzenesulfonyl chloride precursor to form the diaryl structure.[20]

-

Chlorosulfonation: Alternatively, the diarylisoxazole can be formed first, followed by a chlorosulfonation step. The unlabeled 4-(5-methyl-3-phenylisoxazol-4-yl)benzene intermediate is treated with chlorosulfonic acid (ClSO₃H) to directly install the sulfonyl chloride group onto the phenyl ring at the para position.[21][24]

Caption: Simplified workflow for the synthesis of labeled Valdecoxib intermediate.

Mechanism of Action: COX-2 Inhibition by Valdecoxib

Valdecoxib achieves its anti-inflammatory effect by selectively inhibiting the COX-2 enzyme.[8][25] The COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][3]

-

COX-1 vs. COX-2: COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function.[5] COX-2 is typically induced at sites of inflammation.[26]

-

Selective Binding: Valdecoxib's structure allows it to fit into a side pocket of the COX-2 active site that is not present in COX-1. The sulfonamide moiety is crucial for this selectivity, as it binds with a hydrophilic region within this side pocket.[20] This selective binding blocks the enzyme's ability to produce inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[1]

Caption: Valdecoxib's mechanism of inhibiting the COX-2 pathway.

Applications in Pharmaceutical Research

The primary application of Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N is as a precursor for synthesizing labeled Valdecoxib, which serves as an invaluable internal standard for bioanalytical assays.[18][19]

Quantitative Bioanalysis using LC-MS/MS

In drug development, accurately measuring the concentration of a drug and its metabolites in biological samples (e.g., plasma, urine) is critical.[16] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task. A stable isotope-labeled internal standard (SIL-IS) is essential for achieving high accuracy and precision.

Why Labeled Valdecoxib is an Ideal Internal Standard:

-

Co-elution: The SIL-IS has virtually identical physicochemical properties to the unlabeled analyte, meaning it behaves the same way during sample extraction and chromatographic separation.[17]

-

Similar Ionization: It ionizes with the same efficiency in the mass spectrometer source, correcting for matrix effects that can suppress or enhance the signal.[16]

-

Mass Differentiation: The mass spectrometer can easily distinguish between the analyte and the SIL-IS due to the mass difference from the ¹³C and ¹⁵N labels.[27]

Experimental Protocol: Quantification of Valdecoxib in Human Plasma

-

Preparation of Standards: Prepare a calibration curve by spiking known concentrations of unlabeled Valdecoxib into blank plasma.

-

Sample Preparation:

-

To 100 µL of plasma sample (or calibrator/QC), add 20 µL of the working solution of labeled Valdecoxib internal standard.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject 5 µL onto a C18 HPLC column.

-

Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Analyze using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Valdecoxib and its labeled internal standard.

-

-

Data Processing:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Plot this ratio against the nominal concentration of the calibrators to generate a linear regression curve.

-

Determine the concentration of Valdecoxib in unknown samples using this calibration curve.

-

Caption: Workflow for quantitative analysis of Valdecoxib using a labeled standard.

Analytical Characterization

Confirming the identity, purity, and isotopic enrichment of Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N requires a suite of analytical techniques.[17][27]

| Technique | Expected Observations |

| High-Resolution Mass Spectrometry (HRMS) | The measured monoisotopic mass should correspond to the calculated exact mass of 336.0263867 Da, confirming the elemental composition and the presence of the isotopic labels.[12] |

| ¹³C-NMR Spectroscopy | Enhanced signals will be observed for the two ¹³C-labeled carbon atoms (one in the isoxazole ring and the methyl carbon), confirming their positions. |

| ¹⁵N-NMR Spectroscopy | A signal corresponding to the labeled nitrogen atom in the isoxazole ring will be present, confirming its incorporation. |

| ¹H-NMR Spectroscopy | The signal for the methyl protons will appear as a doublet due to coupling with the attached ¹³C nucleus, providing direct evidence of the label's location. |

| HPLC-UV | A single major peak would confirm the purity of the compound. Various HPLC methods for Valdecoxib have been reported.[2] |

Conclusion

Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N represents a crucial, highly specialized chemical tool. While the parent drug, Valdecoxib, is no longer in clinical use, its isotopically labeled form is indispensable for modern pharmaceutical research. As a key intermediate, it enables the synthesis of a high-fidelity internal standard that underpins the accuracy and reliability of quantitative bioanalytical methods. The ability to precisely track and measure drug molecules in biological systems, facilitated by such labeled compounds, remains a fundamental requirement for the development of safe and effective new medicines.

References

-

Cleveland Clinic (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. Available at: [Link]

-

Everyday Health (2024). COX-2 Inhibitors. Available at: [Link]

-

Wikipedia (n.d.). Cyclooxygenase-2 inhibitor. Available at: [Link]

-

U.S. Food and Drug Administration (2004). BEXTRA® valdecoxib tablets - accessdata.fda.gov. Available at: [Link]

-

MIMS Philippines (n.d.). Valdecoxib: Uses & Dosage. Available at: [Link]

-

PubMed (2003). Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. Available at: [Link]

-

ACS Publications (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Available at: [Link]

-

EBSCO (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Available at: [Link]

-

ClinPGx (n.d.). valdecoxib. Available at: [Link]

-

SciTechnol (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Available at: [Link]

-

PubMed (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Available at: [Link]

-

Drugs.com (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Available at: [Link]

-

PubChem (n.d.). Valdecoxib. Available at: [Link]

-

PubMed (2012). Isotopic labeling of metabolites in drug discovery applications. Available at: [Link]

-

ResearchGate (n.d.). Pharmacokinetics and Metabolism of a COX-2 Inhibitor, Valdecoxib, in Mice. Available at: [Link]

-

Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Available at: [Link]

-

PubChem (n.d.). This compound. Available at: [Link]

-

Taylor & Francis (n.d.). Valdecoxib – Knowledge and References. Available at: [Link]

-

Wikipedia (n.d.). Valdecoxib. Available at: [Link]

-

LITFL (2024). COX II Inhibitors. Available at: [Link]

-

PMC (n.d.). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. Available at: [Link]

-

Wikipedia (n.d.). Isotopic labeling. Available at: [Link]

-

Elsevier Shop (n.d.). Isotopically-Labeled Compounds - 1st Edition. Available at: [Link]

-

Pharmaffiliates (n.d.). 1391051-92-5| Chemical Name : this compound. Available at: [Link]

-

ACS Publications (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Available at: [Link]

-

Chinese Journal of Modern Applied Pharmacy (2009). Synthesis of Valdecoxib. Available at: [Link]

-

Pharmaffiliates (n.d.). CAS No : 1189428-23-6| Chemical Name : Valdecoxib-13C2,15N. Available at: [Link]

-

PharmaCompass.com (n.d.). Valdecoxib | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

-

ResearchGate (n.d.). Scheme 1. Novel approach to the synthesis of valdecoxib 1. Available at: [Link]

-

PubMed (2017). Isotope labelling by reduction of nitriles: Application to the synthesis of isotopologues of tolmetin and celecoxib. Available at: [Link]

-

PMC (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]

-

ResearchGate (n.d.). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Available at: [Link]

Sources

- 1. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Valdecoxib - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. COX-2 Inhibitors [everydayhealth.com]

- 7. litfl.com [litfl.com]

- 8. mims.com [mims.com]

- 9. List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound | C16H12ClNO3S | CID 71752899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scitechnol.com [scitechnol.com]

- 15. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apexbt.com [apexbt.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis of Valdecoxib [chinjmap.com:8080]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. accessdata.fda.gov [accessdata.fda.gov]

- 26. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 27. Isotopic labeling - Wikipedia [en.wikipedia.org]

Precision Tracing: A Technical Guide to Stable Isotope Labeled Valdecoxib Intermediates

Executive Summary: The Post-Market Research Imperative

Although Valdecoxib (Bextra) was withdrawn from the market due to cardiovascular and dermatological risks (Stevens-Johnson syndrome), it remains a critical "probe drug" in pharmaceutical research. It serves as a benchmark for COX-2 selectivity and a model for studying sulfonamide-associated idiosyncratic toxicity.

The reliability of these studies hinges on Stable Isotope Labeled (SIL) intermediates . Whether for quantifying trace metabolites in complex matrices or elucidating the mechanism of isoxazole ring opening, the structural fidelity of the labeled internal standard (IS) is paramount.

This guide moves beyond basic catalog definitions to explore the isotopic architecture required for high-fidelity research. We will examine the synthesis of labeled cores, the avoidance of metabolic "soft spots" during labeling, and the rigorous validation of isotopic purity.

Strategic Isotopic Design: Where to Place the Label?

In stable isotope labeling, position dictates function. A label placed on a metabolically labile site will be lost, rendering the internal standard useless for downstream metabolite tracking.

The Metabolic "Soft Spot" Risk

Valdecoxib undergoes extensive metabolism via CYP3A4 and CYP2C9 . The primary metabolic pathway involves the oxidation of the 5-methyl group to form hydroxymethyl-valdecoxib (Metabolite M1), which is further oxidized to a carboxylic acid.[1][2]

-

Risk: If you use a Valdecoxib-

(methyl) label for a metabolic flux study, the deuterium will be stripped during the formation of M1, resulting in a loss of the tracer signal. -

Solution: For metabolic studies, the label must be placed on the phenyl ring or the isoxazole core (e.g.,

-phenyl or

Kinetic Isotope Effect (KIE)

For quantification (PK studies), we want the SIL-IS to behave exactly like the analyte. However, deuteration at the site of metabolism can slow down the reaction rate (primary KIE), causing the IS to have a different half-life than the native drug in in vivo models.

| Application | Recommended Label | Rationale |

| Quantification (LC-MS/MS) | Valdecoxib- | Cost-effective. The methyl group is chemically stable ex vivo. Minimal retention time shift in HPLC. |

| Metabolic ID (M1 Tracking) | Valdecoxib- | The label remains intact during methyl oxidation. |

| Mechanistic Toxicity | Valdecoxib- | Eliminates KIE issues; mass shift is sufficient (+6 Da) to avoid crosstalk. |

Synthesis of Key Labeled Intermediates

The synthesis of Valdecoxib generally follows the Talley et al. route or the 1,3-dipolar cycloaddition method. We will focus on the Deoxybenzoin Route , as it allows for the most flexible introduction of stable isotopes.

The Core Pathway

The critical intermediate is 3,4-diphenyl-5-methylisoxazole . Once this core is formed, the sulfonamide group is introduced via chlorosulfonic acid.

Labeled Precursor Selection:

-

Ring Labeling: Start with Phenylacetic acid-

or Benzoyl chloride- -

Methyl Labeling: Use Ethyl acetate-

or Acetic anhydride-

Visualization: Retrosynthetic Isotope Incorporation

The following diagram illustrates where specific labeled precursors enter the synthesis pipeline to create different SIL-Valdecoxib variants.

Figure 1: Retrosynthetic strategy for incorporating Deuterium (

Technical Protocol: Validation of SIL-Intermediates

Buying or synthesizing the intermediate is only step one. You must validate its Isotopic Enrichment and Chemical Purity . An impure standard (e.g., one containing 5% unlabeled "d0" drug) will ruin the quantification limit (LLOQ) of your assay.

Protocol: LC-MS/MS Isotopic Purity Assessment

Objective: Determine the percentage of unlabeled (

1. Sample Preparation

-

Stock Solution: Dissolve 1 mg of SIL-Valdecoxib in 1 mL Methanol (HPLC Grade).

-

Working Dilution: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

2. LC-MS/MS Conditions

-

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Ionization: ESI Negative Mode (Valdecoxib ionizes best in negative mode due to the sulfonamide).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

3. MRM Transition Setup

Monitor the following transitions to detect isotopic scrambling:

| Species | Precursor Ion ( | Product Ion ( | Dwell Time (ms) | Purpose |

| Valdecoxib- | 313.0 | 118.0 | 50 | Detect native impurity (Critical) |

| Valdecoxib- | 316.0 | 118.0 | 50 | Target Internal Standard |

| Valdecoxib- | 316.0 | 121.0 | 50 | Confirmation (if label is on ring) |

Note: The product ion 118.0 corresponds to the sulfonamide-phenyl moiety. If the label is on the methyl group (isoxazole ring), the product ion mass typically remains 118.0.

4. Calculation

Requirement:Applications in Metabolic Mapping[3]

Understanding the metabolic fate of Valdecoxib explains its toxicity profile. The diagram below details the oxidative pathways and where the stable isotopes provide critical tracking data.

Figure 2: Metabolic pathway of Valdecoxib. Note that oxidation of the methyl group (M1 formation) removes deuterium labels placed at that position.

References

-

Talley, J. J., et al. (2000). "Preparation of 3,4-diarylisoxazoles as cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry.

-

Zhang, J. Y., et al. (2003).[1][2][3][4] "Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice." Drug Metabolism and Disposition.

-

Werner, U., et al. (2003). "Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

-

Li, S., et al. (2020).[5] "Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib in Beagle Plasma by UPLC-MS/MS." Drug Design, Development and Therapy.

-

WITEGA Laboratorien. "Valdecoxib Reference Standards and Stable Isotopes."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. dovepress.com [dovepress.com]

Difference between Valdecoxib and Valdecoxib Sulfonyl Chloride standards

The following technical guide details the structural, functional, and analytical distinctions between Valdecoxib and its key precursor/impurity standard, Valdecoxib Sulfonyl Chloride .

Executive Summary

In the development and quality control of COX-2 inhibitors, distinguishing between the active pharmaceutical ingredient (API) and its reactive intermediates is critical for impurity profiling. Valdecoxib is the final stable sulfonamide API. Valdecoxib Sulfonyl Chloride is the highly reactive electrophilic intermediate used in the final synthetic step.

For researchers, the "Sulfonyl Chloride" standard serves two primary purposes:

-

Process Monitoring: Tracking the conversion efficiency of the penultimate precursor.

-

Impurity Profiling: Quantifying residual unreacted intermediate (often designated as Impurity F in pharmacopeial contexts) or its hydrolyzed degradants.

Chemical Identity & Structural Comparison[1][2][3][4][5]

The fundamental difference lies in the functional group attached to the phenyl ring: a stable sulfonamide in Valdecoxib versus a reactive sulfonyl chloride in the standard.

| Feature | Valdecoxib (API) | Valdecoxib Sulfonyl Chloride (Standard) |

| CAS Number | 181695-72-7 | 509074-26-4 |

| Chemical Name | 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide | 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonyl chloride |

| Formula | C₁₆H₁₄N₂O₃S | C₁₆H₁₂ClNO₃S |

| Mol.[1][2][3][4][5][6] Weight | 314.36 g/mol | 333.79 g/mol |

| Functional Group | Sulfonamide (-SO₂NH₂) | Sulfonyl Chloride (-SO₂Cl) |

| Reactivity | Stable; weak acid/base properties. | High Reactivity ; electrophilic; moisture sensitive. |

| Regulatory Role | Active Substance (COX-2 Inhibitor) | Intermediate / Impurity Standard (Impurity F) |

Synthetic & Degradation Pathways

Understanding the relationship between these two compounds is essential for interpreting HPLC chromatograms. Valdecoxib Sulfonyl Chloride is the immediate precursor to Valdecoxib. If exposed to moisture (during storage or improper analysis), the chloride standard hydrolyzes to Valdecoxib Sulfonic Acid , not Valdecoxib.

Mechanistic Pathway Diagram

The following diagram illustrates the synthesis of the API and the competing degradation pathway of the chloride standard.

Figure 1: The divergent fate of Valdecoxib Sulfonyl Chloride.[5] It converts to the API via ammonia treatment but degrades to sulfonic acid upon moisture exposure.

Analytical Methodologies

Because Valdecoxib Sulfonyl Chloride is moisture-sensitive, it cannot be analyzed using the same standard aqueous RP-HPLC protocols used for Valdecoxib without risk of on-column hydrolysis.

A. Handling the Standards

-

Valdecoxib Standard: Can be dissolved in methanol/water mixtures.[7] Stable in solution for short-term storage.

-

Valdecoxib Sulfonyl Chloride Standard:

-

Solvent: Must be dissolved in anhydrous acetonitrile or dichloromethane . Avoid alcohols (methanol/ethanol) if not intending to derivatize, as it may form sulfonate esters.

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Hygroscopic.

-

B. HPLC Protocol: Impurity Profiling

To detect residual Sulfonyl Chloride in a Valdecoxib bulk batch, a derivatization approach is often preferred to stabilize the analyte, or a non-aqueous phase is used. However, for direct impurity tracking, the following gradient method is effective if the standard is fresh.

Method Parameters:

-

Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Sample Injection |

| 15.0 | 10 | 90 | Elution of Valdecoxib |

| 18.0 | 10 | 90 | Elution of Non-polars |

| 20.0 | 90 | 10 | Re-equilibration |

Retention Logic:

-

Valdecoxib Sulfonic Acid (Degradant): Elutes early (highly polar).

-

Valdecoxib (API): Elutes mid-gradient.

-

Valdecoxib Sulfonyl Chloride: Elutes late (highly non-polar/hydrophobic) if it survives the column. Note: In many aqueous methods, the chloride peak may appear as a split peak or broad smear due to in-situ hydrolysis.

C. Derivatization Strategy (Recommended for Chloride Quantification)

To accurately quantify the Sulfonyl Chloride standard without hydrolysis interference:

-

Reaction: Mix sample with excess morpholine or dimethylamine in anhydrous ACN.

-

Mechanism: The sulfonyl chloride converts quantitatively to the corresponding stable sulfonamide derivative.

-

Analysis: Measure the derivative peak, which is stable in aqueous HPLC mobile phases.

Safety & Handling Protocols

The safety profiles of these two standards differ significantly due to the reactivity of the sulfonyl chloride moiety.

| Hazard Class | Valdecoxib | Valdecoxib Sulfonyl Chloride |

| Primary Hazard | Toxic (Cardiovascular risk in high doses) | Corrosive / Lachrymator |

| Skin Contact | Irritant | Causes burns; reacts with skin moisture to form acid. |

| Inhalation | Harmful dust | Destructive to mucous membranes. |

| PPE Requirement | Standard Lab Coat/Gloves | Face Shield + Acid-Resistant Gloves |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71752899, Valdecoxib Sulfonyl Chloride. Retrieved from [Link]

-

Pharmaffiliates. Valdecoxib - Impurity F (Valdecoxib Sulfonyl Chloride).[3] Retrieved from [Link]

-

New Drug Approvals. Valdecoxib Synthesis and Properties. Retrieved from [Link]

Sources

- 1. Valdecoxib = 98 HPLC 181695-72-7 [sigmaaldrich.com]

- 2. Valdecoxib Sulfonyl Chloride-13C2,15N | C16H12ClNO3S | CID 71752899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 509074-26-4: Benzenesulfonyl chloride, 4-(5-methyl-3-p… [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2005085218A1 - A novel process for preparing valdecoxib - Google Patents [patents.google.com]

- 6. Portico [access.portico.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

The Pivot Point: Sulfonyl Chloride Intermediates in COX-2 Inhibitor Synthesis

Executive Summary

The development of cyclooxygenase-2 (COX-2) selective inhibitors ("coxibs") represents a landmark in medicinal chemistry, transitioning from non-selective NSAIDs to targeted anti-inflammatory agents.[1] Central to this class of drugs—including Celecoxib , Valdecoxib , and Etoricoxib —is a sulfur-containing pharmacophore, typically a sulfonamide (

This technical guide analyzes the critical role of arylsulfonyl chloride (

The Pharmacophore: Why Sulfonyl Chlorides Matter

To understand the synthetic necessity of sulfonyl chlorides, one must first understand the structural biology of the target.

The Hydrophilic Side Pocket

The differentiation between COX-1 and COX-2 hinges on a single amino acid variation at position 523: Isoleucine (Ile523) in COX-1 versus Valine (Val523) in COX-2. The smaller valine residue in COX-2 reveals a hydrophilic "side pocket" that is sterically inaccessible in COX-1.

-

The Anchor: The sulfonamide or sulfone group of the inhibitor inserts into this side pocket.[2]

-

Key Interactions: The sulfonyl oxygens form hydrogen bonds with His90 and Arg513 , while the amino group (in sulfonamides) interacts with Gln192 .

-

The Synthetic Imperative: Consequently, the synthesis of any coxib requires a reliable method to install a sulfonyl group on an aromatic ring. The arylsulfonyl chloride is the most versatile and reactive intermediate for this purpose.

Synthetic Pathways: Accessing the Intermediate

There are two primary routes to generate the requisite arylsulfonyl chloride intermediates. The choice depends on the substrate's sensitivity and the required regioselectivity.

Route A: Direct Chlorosulfonation (Electrophilic Aromatic Substitution)

This is the industrial standard for robust substrates (e.g., acetanilide, toluene, chlorobenzene).

-

Reagent: Chlorosulfonic acid (

), often in excess. -

Mechanism:

-

Sulfonation:

-

Conversion to Chloride:

-

-

Critical Parameter: The reaction generates significant

gas and sulfuric acid byproducts. Temperature control is vital to prevent desulfonation or polymerization.

Route B: The Meerwein Modification (Diazotization)

Used when direct chlorosulfonation gives poor regioselectivity or when the starting material is an aniline derivative.

-

Precursor: An aromatic amine (

). -

Reagents:

(to form diazonium salt) followed by -

Advantage: Allows for placement of the sulfonyl group exactly where the amino group was, guaranteeing regiocontrol.

Case Study: The Celecoxib Assembly

Celecoxib is constructed from two major fragments: a 1,3-dicarbonyl species and a hydrazine bearing the sulfonamide. The sulfonyl chloride is the ancestor of the hydrazine fragment.

The Workflow

-

Precursor: Chlorobenzene (or commercially available 4-chlorobenzenesulfonamide).[4]

-

Chlorosulfonation: Chlorobenzene is treated with chlorosulfonic acid to yield 4-chlorobenzenesulfonyl chloride .

-

Amination: The chloride reacts with aqueous ammonia to form 4-chlorobenzenesulfonamide .

-

Hydrazine Formation: Nucleophilic aromatic substitution with hydrazine yields 4-hydrazinobenzenesulfonamide (The key Celecoxib intermediate).

-

Cyclization: Condensation with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione forms the pyrazole core.

Caption: The synthetic lineage of Celecoxib, highlighting the sulfonyl chloride as the progenitor of the pharmacophore.[5]

Technical Protocol: Synthesis of a Sulfonamide Precursor

Note: This general protocol describes the conversion of an aromatic substrate to a sulfonamide via the sulfonyl chloride, adapted for laboratory scale-up.

Phase 1: Chlorosulfonation

Safety:

-

Setup: Equip a 3-neck flask with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize

fumes. -

Charging: Place Chlorosulfonic acid (5.0 equiv) in the flask and cool to 0–5°C using an ice-salt bath.

-

Addition: Add the aromatic substrate (1.0 equiv) dropwise over 1 hour. Crucial: Maintain internal temperature

to prevent localized overheating and decomposition. -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (quench aliquot in methanol).

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The arylsulfonyl chloride will precipitate as a solid or oil.

-

Isolation: Filter the solid immediately. Wash with cold water (

). Do not dry completely if proceeding to amination, as the chloride is moisture-sensitive.

Phase 2: Amination (Formation of Sulfonamide)

-

Reagent: Prepare a solution of Ammonium Hydroxide (28% aqueous, 10 equiv) or saturate THF with ammonia gas.

-

Addition: Add the wet sulfonyl chloride cake to the ammonia solution at 0–5°C .

-

Why cold? Higher temperatures favor hydrolysis (

) over amination (

-

-

Workup: Stir for 1 hour, then heat to 60°C for 30 minutes to ensure completion. Cool, adjust pH to 7 with dilute HCl, and filter the precipitated sulfonamide .

Data Summary: Process Parameters

| Parameter | Recommended Range | Impact of Deviation |

| ClSO₃H Stoichiometry | 4.0 – 6.0 equivalents | Too Low: Incomplete conversion, formation of sulfones ( |

| Addition Temp | 0°C – 10°C | >15°C: Rapid exotherm, charring, loss of regioselectivity. |

| Quench Medium | Crushed Ice | Water: Violent boiling, hydrolysis of product to sulfonic acid. |

| Amination pH | Basic (>9) | Acidic: Ammonia is protonated ( |

References

-

Penning, T. D., et al. (1997).[6] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.

-

Talley, J. J., et al. (2000). "4,5-Diaryl-isoxazoles as potent and selective cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry (Valdecoxib synthesis).[7]

-

Habeeb, A. G., et al. (2001).[8] "Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors." Journal of Medicinal Chemistry.

-

Org. Synth. Coll. Vol. 1 (1941). "p-Acetaminobenzenesulfonyl Chloride.

Sources

- 1. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

- 2. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Strategic Synthesis of Valdecoxib Sulfonyl Chloride Stable Isotopes

Topic: Custom Synthesis of Valdecoxib Sulfonyl Chloride Stable Isotopes (

Executive Summary

Valdecoxib sulfonyl chloride (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride , CAS 509074-26-4) is the critical electrophilic intermediate used in the synthesis of the COX-2 inhibitor Valdecoxib and its prodrug, Parecoxib. In bioanalytical workflows (LC-MS/MS), Stable Isotope Labeled (SIL) analogues of this intermediate are essential for derivatizing metabolites or generating SIL-Valdecoxib internal standards (IS) to compensate for matrix effects and ionization suppression.

This guide details the custom synthesis of Valdecoxib-d3 Sulfonyl Chloride (labeled at the 5-methyl position) and Valdecoxib-d5 Sulfonyl Chloride (labeled on the 3-phenyl ring). It prioritizes the chlorosulfonation of the isoxazole core—the step defining the "sulfonyl chloride" identity—while addressing the hydrolytic instability of the

Strategic Retrosynthesis & Isotope Placement

Locus of Labeling

To function as a robust Internal Standard (IS), the isotope label must be metabolically stable and non-exchangeable.[1]

-

Strategy A: Methyl-d3 Labeling (

)-

Target: 4-[5-(trideuteriomethyl)-3-phenylisoxazol-4-yl]benzenesulfonyl chloride.

-

Pros: Cost-effective; derived from commercially available

-acetic anhydride or -

Cons: Methyl protons on isoxazoles have slight acidity (

); avoid strong bases during storage.

-

-

Strategy B: Phenyl-d5 Labeling (

)-

Target: 4-[5-methyl-3-(pentadeuteriophenyl)isoxazol-4-yl]benzenesulfonyl chloride.

-

Pros: Extremely robust; no exchangeable protons.

-

Cons: Requires deuterated Desoxybenzoin precursors (higher cost).

-

Retrosynthetic Pathway (Graphviz)

Technical Synthesis Protocol

The following protocol focuses on Strategy A (Methyl-d3) as it is the most common custom synthesis request for this scaffold.

Phase 1: Construction of the Isoxazole Core

Objective: Synthesize 3,4-diphenyl-5-(trideuteriomethyl)isoxazole.

Reagents:

-

Deoxybenzoin oxime (1.0 eq)

-

n-Butyllithium (2.2 eq, 2.5M in hexanes)

-

Ethyl Acetate-d3 (

) or Acetic Anhydride-d6 (1.2 eq) -

THF (Anhydrous)

-

Conc.

(for dehydration)

Protocol:

-

Dianion Formation: In a flame-dried flask under

, dissolve deoxybenzoin oxime in anhydrous THF. Cool to -78°C. Add n-BuLi dropwise. The solution will turn deep red, indicating the formation of the 1,4-dianion. -

Label Incorporation: Add Ethyl Acetate-d3 (or Acetic Anhydride-d6) rapidly. The electrophile attacks the dianion to form the 5-hydroxy-isoxazoline intermediate.

-

Cyclization/Dehydration: Allow the mixture to warm to room temperature. Treat the crude intermediate with concentrated acid (e.g.,

or TFA) in ethanol/water reflux to force dehydration, yielding the aromatic isoxazole ring. -

Purification: Recrystallize from ethanol. Verify

incorporation via

Phase 2: Regioselective Chlorosulfonation

Objective: Convert the isoxazole core into Valdecoxib-d3 Sulfonyl Chloride. Criticality: This reaction is highly exothermic and moisture-sensitive.

Reagents:

-

3,4-diphenyl-5-(trideuteriomethyl)isoxazole (from Phase 1)

-

Chlorosulfonic acid (

) (Excess, ~5-10 eq) -

Thionyl chloride (

) (Optional, to drive conversion)

Step-by-Step Methodology:

| Step | Operation | Critical Technical Note |

| 1. Setup | Charge clean, dry flask with Chlorosulfonic acid. Cool to 0°C using an ice/salt bath. | Safety: |

| 2. Addition | Add the solid isoxazole precursor portion-wise over 30 mins. | Maintain internal temp < 5°C . Rapid addition causes local overheating and decomposition. |

| 3. Reaction | Remove ice bath. Stir at RT for 2 hours, then heat to 60°C for 1 hour. | Heating ensures sulfonation occurs at the para position of the 4-phenyl ring (regioselectivity control). |

| 4. Quench | CRITICAL: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. | Exothermic Hazard. The sulfonyl chloride precipitates as a gummy white/yellow solid. |

| 5. Isolation | Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. | Do not delay. The sulfonyl chloride hydrolyzes in the acidic aqueous quench. |

| 6. Drying | Wash organic layer with cold water, dry over | Keep water bath < 35°C to prevent thermal degradation. |

Quality Control & Stability

Analytical Validation

-

H-NMR (CDCl

-

Unlabeled: Methyl singlet at

2.51 ppm. -

Labeled:Disappearance of the

2.51 singlet. -

Aromatic Region: Two doublets (AA'BB' system) for the sulfonated ring (

~7.9 and 7.4 ppm), confirming para-substitution.

-

-

Mass Spectrometry (ESI+):

-

Observe

shift of +3 Da relative to unlabeled standard (e.g., m/z 336.8 vs 333.8 for the chloride). Note: Sulfonyl chlorides often hydrolyze or derivatize in MS sources; analyze immediately.

-

Handling the Sulfonyl Chloride

Valdecoxib sulfonyl chloride is highly moisture sensitive .

-

Storage: Store under Argon at -20°C.

-

Usage: If using as a derivatizing agent, prepare fresh solutions in anhydrous Acetonitrile or DCM.

-

Hydrolysis: Exposure to atmospheric moisture converts it to the sulfonic acid (Valdecoxib Impurity), which is inactive for amination.

Process Visualization

Synthesis Workflow Diagram

[2]

References

-

Talley, J. J., et al. (2000).[2][3] "4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[3][4] Journal of Medicinal Chemistry, 43(5), 775–777. Link

-

Penning, T. D., et al. (1997).[3] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365. (Describes analogous chlorosulfonation techniques). Link

-

Tobin, J. (2022).[1] "Designing Stable Isotope Labeled Internal Standards." Acanthus Research Technical Notes. (Principles of non-exchangeable label placement). Link

-

WITEGA Laboratorien. "Valdecoxib Reference Standards." (Commercial availability of unlabeled standards for comparison). Link

Sources

Metabolic Pathway Tracking of Valdecoxib: A Dual-Isotope (13C/15N) Forensic Analysis

Executive Summary: The Case for Forensic Metabolism

Valdecoxib (formerly Bextra) represents a critical case study in drug development. Withdrawn in 2005 due to cardiovascular risks and severe cutaneous adverse reactions (SCARs) like Stevens-Johnson Syndrome (SJS), it remains a "gold standard" model for studying idiosyncratic toxicity.

For the modern drug developer, the value of Valdecoxib lies not in its clinical future, but in its metabolic retrospective . By utilizing Stable Isotope Labeling (SIL) with 13C and 15N, we can move beyond simple metabolite identification to mapping the precise mechanisms of bioactivation.

This guide details a protocol to utilize [13C]-Isoxazole and [15N]-Sulfonamide tracers to distinguish between the benign glucuronidation pathways and the toxigenic ring-cleavage/N-hydroxylation cascades.

Strategic Tracer Design: The "Twin-Track" Approach

To fully elucidate the metabolic fate of Valdecoxib, a single isotopologue is insufficient. We must employ a "Twin-Track" strategy to decouple the metabolic stability of the isoxazole core from the reactivity of the sulfonamide tail.

Isotopologue A: The Core Tracker ([13C3]-Isoxazole-Valdecoxib)

-

Label Position: Uniform labeling of the three carbons within the isoxazole ring.

-

Mass Shift: +3 Da (M+3).

-

Scientific Rationale: Valdecoxib undergoes metabolic bioactivation via CYP3A4/2C9 to a hydroxylated metabolite, which can further oxidize to a carboxylic acid. This intermediate is prone to isoxazole ring opening . By labeling the ring carbons, we can track whether the ring remains intact or fragments into reactive enamino/keto species.

Isotopologue B: The Toxicity Tracker ([15N]-Sulfonamide-Valdecoxib)

-

Label Position: The nitrogen atom of the sulfonamide group (-SO215N H2).

-

Mass Shift: +1 Da (M+1).

-

Scientific Rationale: The sulfonamide moiety is the structural alert for SJS/TEN. Metabolic N-hydroxylation of this nitrogen forms reactive hydroxylamines and nitroso intermediates. A 15N label allows us to filter out background noise and specifically track this nitrogen atom through complex rearrangements or protein binding events.

Experimental Protocol: Microsomal Incubation & Trapping

This protocol uses Human Liver Microsomes (HLM) to simulate Phase I metabolism, with Glutathione (GSH) acting as a "trap" for soft electrophiles generated during ring opening.

Materials

-

Matrix: Pooled Human Liver Microsomes (20 mg/mL protein conc).

-

Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Trapping Agent: L-Glutathione (GSH), reduced form (5 mM final conc).

-

Test Article: [13C3]-Valdecoxib (10 µM final).

Step-by-Step Workflow

-

Pre-Incubation: Thaw HLMs on ice. Dilute to 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add GSH (5 mM) to the mixture.

-

Substrate Addition: Spike [13C3]-Valdecoxib to achieve 10 µM concentration. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add the NADPH regenerating system to start the reaction.

-

Time Course: Aliquot 100 µL samples at T=0, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense aliquots into 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. This precipitates proteins and halts metabolism.

-

Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

-

Analysis: Transfer supernatant to LC vials for HRMS analysis.

Analytical Architecture: LC-HRMS/MS[1][2]

High-Resolution Mass Spectrometry (HRMS) is required to resolve the fine isotopic structure, particularly when distinguishing between the 13C label and naturally occurring isotopes in complex GSH adducts.

LC Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

MS Parameters (Q-TOF or Orbitrap)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (Valdecoxib ionizes best in negative mode due to the sulfonamide).

-

Scan Range: m/z 100 – 1000.

-

Resolution: > 30,000 FWHM.

Metabolic Mapping & Data Interpretation[3][4][5][6][7][8]

The following diagram illustrates the critical branching pathways of Valdecoxib metabolism. Note the divergence between the stable glucuronide pathway and the reactive ring-opening pathway.

Figure 1: Metabolic fate of Valdecoxib. The red pathway indicates the formation of ring-opened species linked to toxicity, which 13C tracers help identify.

Mass Shift Analysis Table

When analyzing the MS data, use this lookup table to confirm the identity of metabolites derived from the [13C3]-Isoxazole tracer.

| Metabolite | Description | Native m/z (approx) | Tracer m/z (13C3) | Mass Shift (Δ) | Interpretation |

| Parent | Valdecoxib | 313.06 | 316.07 | +3.01 | Parent compound intact. |

| M1 | Hydroxy-Valdecoxib | 329.06 | 332.07 | +3.01 | Ring intact; hydroxylation on methyl group. |

| M4 | Carboxylic Acid | 343.04 | 346.05 | +3.01 | Ring intact; further oxidation. |

| M-RingOpen | Cleaved Isoxazole | Variable | Variable | < +3 | CRITICAL: If the shift is < +3, the ring has fragmented, losing a labeled carbon. |

| GSH-Adduct | Trapped Reactive Species | ~600+ | +3.01 | +3.01 | Reactive intermediate trapped by GSH (Ring likely intact but activated). |

Analytical Workflow Visualization

The following diagram outlines the logical flow from incubation to data processing, ensuring a self-validating loop.

Figure 2: The closed-loop analytical workflow for identifying Valdecoxib metabolites.

Conclusion: The Value of Negative Data

In metabolic tracking, "negative data" (the absence of a mass shift) is as powerful as positive data. If you observe a metabolite where the 13C3 signal becomes a 13C2 or 13C0 signal, you have chemically proven the cleavage of the isoxazole ring. This specific insight is what differentiates a standard DMPK study from a high-value mechanistic investigation into drug safety.

References

-

Zhang, J. Y., et al. (2003).[1][2][3] "Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice." Drug Metabolism and Disposition, 31(4), 491-501.

-

Yuan, H., et al. (2002). "Characterization of the metabolites of valdecoxib in humans." Drug Metabolism and Disposition, 30(9), 1013-1021.

-

U.S. Food and Drug Administration (FDA). (2005). "Public Health Advisory - FDA Announces Important Changes and Additional Warnings for COX-2 Selective and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)."

-

Kalgutkar, A. S., et al. (2005). "Metabolic activation of the nonsteroidal anti-inflammatory drug valdecoxib by cytochrome P450 3A4 to a sulfonamide-N-hydroxylamine intermediate." Chemical Research in Toxicology, 18(2), 274-284.

Sources

A Technical Guide to the Safe Handling of Valdecoxib Sulfonyl Chloride-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide intended for informational purposes for laboratory professionals. A specific Safety Data Sheet (SDS) for Valdecoxib Sulfonyl Chloride-13C2,15N is not publicly available. This guide was constructed by synthesizing safety data from the parent compound, Valdecoxib, and the known chemical hazards of the sulfonyl chloride functional group. It is not a substitute for a formal risk assessment, which must be conducted by the end-user for their specific laboratory conditions.

Section 1: Compound Profile and Hazard Synthesis

This compound is a specialized, isotopically labeled chemical intermediate.[1][2] Its primary application is in the synthesis of labeled Valdecoxib, which serves as an internal standard for quantitative bioanalytical studies, such as mass spectrometry, to support drug metabolism and pharmacokinetic (DMPK) research.[1] The stable isotope labels (¹³C₂, ¹⁵N) do not impart radioactivity but are critical for distinguishing the internal standard from the unlabeled analyte.[3][4]

The safety profile of this compound is a composite of two distinct hazard types: the pharmacological activity of the core Valdecoxib molecule and the chemical reactivity of the sulfonyl chloride functional group.

Pharmacological Hazards (Inherited from Valdecoxib)

Valdecoxib is a potent, selective nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[5][6][7][8] Although it was withdrawn from the market due to risks of serious cardiovascular side effects and skin reactions in patients, the inherent biological activity remains a key consideration for laboratory handling.[6][7]

-

Mechanism of Action: Selective inhibition of COX-2 prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][8]

-

Primary Risks from Exposure: Systemic absorption through inhalation, ingestion, or skin contact could lead to unintended pharmacological effects. It is suspected of damaging fertility or the unborn child.[9][10] Long-term exposure may cause damage to the gastrointestinal system, cardiovascular system, liver, and kidneys.[10][11]

-

Hypersensitivity: As a sulfonamide derivative, Valdecoxib poses a risk of severe hypersensitivity reactions, including serious skin conditions like Stevens-Johnson syndrome, in susceptible individuals.[7][10][11]

Chemical Reactivity Hazards (from Sulfonyl Chloride)

The sulfonyl chloride (-SO₂Cl) moiety is a highly reactive electrophile, making the compound a valuable synthetic intermediate but also introducing significant handling risks.[12][13]

-

Moisture Sensitivity: The primary chemical hazard is its violent reaction with water and other nucleophilic substances (e.g., alcohols, amines). This hydrolysis reaction produces hydrochloric acid (HCl), a corrosive and toxic gas.[14][15]

-

Corrosivity: Due to the potential release of HCl, the compound itself is considered corrosive. Direct contact can cause severe skin burns and eye damage.[14][15] Inhalation of dust or the resulting HCl gas can cause severe irritation to the nose, throat, and respiratory tract, potentially leading to pulmonary edema in cases of high exposure.[14]

Section 2: Comprehensive Risk Assessment and Mitigation

A thorough risk assessment must precede any handling of this compound. The dual-hazard nature requires a multi-faceted approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational protocols.

Engineering Controls: The First Line of Defense

The primary goal of engineering controls is to isolate the researcher from the hazardous material.

-

Fume Hood: All manipulations, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood. This is critical to contain any fine powders and to safely vent any HCl gas that may be generated upon exposure to ambient moisture.[16]

-

Inert Atmosphere: For storage and for reactions requiring anhydrous conditions, the use of an inert atmosphere is mandatory. This can be achieved via a glovebox or by using Schlenk line techniques with a dry inert gas like nitrogen or argon.[17][18] This prevents the degradation of the compound and the formation of HCl.[17]

Personal Protective Equipment (PPE)

The selection of PPE must address both chemical and pharmacological risks.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of solvents and fine dust particles. A face shield is recommended when handling larger quantities due to the high reactivity.[16][19] |

| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin absorption and chemical corrosion. Check for breakthrough times with the specific solvents being used. Change gloves immediately upon contamination.[19] |

| Body Protection | Flame-resistant lab coat, fully buttoned with sleeves extended to the wrists. | Protects skin from accidental contact and prevents contamination of personal clothing.[16] |

| Respiratory | Use of a fume hood is the primary control. For emergency situations (e.g., spill cleanup), a respirator with an appropriate acid gas/particulate cartridge may be necessary. | Protects against inhalation of the powdered compound and HCl gas.[10] |

Section 3: Standard Operating Procedures (SOPs)

Adherence to detailed, validated protocols is essential for ensuring safety and experimental integrity.

Safe Handling and Dispensing Workflow

This workflow is designed to minimize exposure to both air and personnel.

Caption: Workflow for the safe handling of moisture-sensitive sulfonyl chloride.

Protocol Explanation:

-

Step 5 (Equilibrate): Allowing the sealed container to warm to room temperature before opening is a critical step. Opening a cold container will cause moisture from the ambient air to condense on the solid, initiating the decomposition reaction and HCl release.[18]

-

Step 8 (Quench): Any residual material on spatulas or weighing paper should be quenched cautiously with a solvent like isopropanol before disposal. This converts the reactive sulfonyl chloride to a more stable sulfonate ester. Do not use water for quenching as the reaction can be vigorous.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container, inside a desiccator, in a cool, dry, and well-ventilated area away from incompatible materials (e.g., water, bases, strong oxidizing agents).[16][19] For long-term storage, placement in a freezer (-20°C) within a desiccator is recommended.

-

Container Integrity: Periodically inspect the container for any signs of compromise. Bulging may indicate decomposition and gas buildup.

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency Response Decision Tree

Caption: Decision tree for responding to spills or personnel exposure incidents.

First-Aid Measures

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10][19]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][19]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[10][19]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][19]

Section 5: Disposal Considerations

Waste generated from this material must be handled as hazardous.

-

Waste Streams: All contaminated materials (gloves, weigh boats, silica gel, etc.) and excess reagent must be disposed of in a dedicated, clearly labeled hazardous waste container.

-

Deactivation: Before disposal, it may be advisable to deactivate the sulfonyl chloride. This can be done by slowly adding the material to a stirred solution of a suitable nucleophile (e.g., isopropanol with a non-nucleophilic base like triethylamine) in an appropriate solvent and under controlled temperature. The resulting mixture should then be disposed of through official hazardous waste channels. Consult with your institution's environmental health and safety (EHS) office for specific protocols.

References

-

BEXTRA® valdecoxib tablets. (2004). U.S. Food and Drug Administration. [Link]

-

Valdecoxib: Uses & Dosage. MIMS Philippines. [Link]

-

Preparation of 4-acetamidobenzenesulfonamide. PrepChem.com. [Link]

-

Bextra(Valdecoxib) | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

-

What is the mechanism of Parecoxib Sodium? (2024). Patsnap Synapse. [Link]

-

Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. [Link]

-

Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. (2014). National Center for Biotechnology Information. [Link]

-

Air-Sensitive Chemistry: Practical and Safety Considerations. (2021). Fisher Scientific. [Link]

-

Valdecoxib. Wikipedia. [Link]

-

Safety Data Sheet - Valdecoxib. LKT Laboratories, Inc. [Link]

-

Sulfonyl Chloride Definition. Fiveable. [Link]

-

Synthesis of Valdecoxib. (2010). China Academic Journal Electronic Publishing House. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]

- A novel process for preparing valdecoxib. (2005).

-

Water Sensitive Chemicals. Environment, Health & Safety, University of California, Berkeley. [Link]

-

SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. (2022). Der Pharma Chemica. [Link]

-

Bextra, INN-valdecoxib. European Commission. [Link]

-

Novel approach to the synthesis of valdecoxib 1. ResearchGate. [Link]

-

This compound. Pharmaffiliates. [Link]

-

A Practical Guide to MSL: Handling and Storing Sensitive Components. (2025). [Link]

-

This compound. PubChem. [Link]

-

N-(4-Sulfamoylphenyl)acetamide. Oakwood Chemical. [Link]

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). National Center for Biotechnology Information. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C16H12ClNO3S | CID 71752899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. mims.com [mims.com]

- 7. Bextra(Valdecoxib) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. cdn.pfizer.com [cdn.pfizer.com]

- 11. ec.europa.eu [ec.europa.eu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fiveable.me [fiveable.me]

- 14. nj.gov [nj.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. ehs.umich.edu [ehs.umich.edu]

- 17. molan.wdfiles.com [molan.wdfiles.com]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. fishersci.com [fishersci.com]

Methodological & Application

Using Valdecoxib Sulfonyl Chloride-13C2,15N as an internal standard

Application Note: Quantitation of Genotoxic Impurity Valdecoxib Sulfonyl Chloride using Stable Isotope Dilution LC-MS/MS

Abstract

This technical guide details a robust protocol for the quantification of Valdecoxib Sulfonyl Chloride (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride), a potentially genotoxic impurity (PGI) and key intermediate in the synthesis of Valdecoxib. Due to the high reactivity and moisture sensitivity of sulfonyl chlorides, direct analysis often yields poor reproducibility. This protocol employs Valdecoxib Sulfonyl Chloride-13C2,15N as a surrogate Internal Standard (IS) in a derivatization-based LC-MS/MS workflow . By adding the reactive IS prior to derivatization, the method automatically compensates for reaction yield variability, matrix effects, and analyte degradation, ensuring high accuracy and precision compliant with ICH M7 guidelines.

Introduction & Scientific Rationale

The Challenge: Reactivity & Matrix Interference Valdecoxib Sulfonyl Chloride is an electrophilic reactive intermediate. In the context of trace analysis (ppm level) within a Valdecoxib Active Pharmaceutical Ingredient (API) matrix, two critical challenges arise:

-

Instability: Sulfonyl chlorides rapidly hydrolyze to their corresponding sulfonic acids in the presence of atmospheric moisture or aqueous solvents, leading to underestimation of the impurity.

-

differentiation: The derivatization strategy must avoid converting the impurity into Valdecoxib itself (the sulfonamide form), as the massive API signal would swamp the impurity signal.

The Solution: Stable Isotope Dilution with In-Situ Derivatization This method utilizes Diethylamine (DEA) to derivatize the sulfonyl chloride into a stable N,N-diethylsulfonamide derivative.

-

Why Diethylamine? It converts the unstable chloride into a stable, lipophilic derivative that is chromatographically distinct from the Valdecoxib API (a primary sulfonamide).

-

Why this compound? Using the stable isotope-labeled analog of the reactive species is the "Gold Standard." The IS undergoes the exact same derivatization reaction as the analyte. Any loss due to hydrolysis or incomplete reaction affects both equally, maintaining the response ratio.

Chemical Information

| Compound | Chemical Name | Labeling | MW (Monoisotopic) | Function |

| Analyte | Valdecoxib Sulfonyl Chloride | Unlabeled | 333.02 Da | Target Impurity |

| Internal Standard | This compound | 336.03 Da (+3 Da) | Internal Standard | |

| Derivatizing Agent | Diethylamine | Unlabeled | 73.14 Da | Stabilizer |

| Analyte Derivative | N,N-Diethyl-Valdecoxib Sulfonamide | Unlabeled | ~370.13 Da | Measured Species |

| IS Derivative | N,N-Diethyl-Valdecoxib Sulfonamide-13C2,15N | ~373.14 Da | Measured IS |

Experimental Protocol

Reagents and Materials[8][9][10][11]

-

Solvents: Acetonitrile (LC-MS Grade), Tetrahydrofuran (THF, Anhydrous), Formic Acid.

-

Reagents: Diethylamine (DEA, >99%).

-

Standards: Valdecoxib Sulfonyl Chloride Reference Standard; this compound (IS).

Standard Preparation

-

Stock Solution A (Analyte): Dissolve 10 mg Valdecoxib Sulfonyl Chloride in 10 mL Anhydrous THF . (Conc: 1 mg/mL). Note: Prepare fresh daily and keep under nitrogen.

-

Stock Solution B (IS): Dissolve 1 mg this compound in 10 mL Anhydrous THF . (Conc: 100 µg/mL).

-

Derivatizing Solution: 5% Diethylamine in Acetonitrile (v/v).

Sample Preparation (Derivatization Workflow)

-

Step 1: Weighing. Weigh 50 mg of Valdecoxib API sample into a dry 10 mL volumetric flask.

-

Step 2: Dissolution. Dissolve in ~5 mL of Anhydrous Acetonitrile.

-

Step 3: IS Addition (Critical). Add 50 µL of Stock Solution B (IS). Crucial: Add IS before derivatization to track reaction efficiency.

-

Step 4: Derivatization. Add 1.0 mL of Derivatizing Solution (DEA).

-

Step 5: Reaction. Vortex and let stand at Room Temperature for 15 minutes. (The reaction is rapid).

-

Step 6: Quench & Dilute. Make up to volume (10 mL) with Water/Acetonitrile (50:50) containing 0.1% Formic Acid. The water quenches remaining sulfonyl chloride (converting it to acid, which is not detected in the specific MRM window of the derivative).

-

Step 7: Filter. Filter through a 0.22 µm PTFE filter into an LC vial.

LC-MS/MS Parameters

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+):

| Compound | Precursor Ion (m/z) | Product Ion (m/z)* | Cone Voltage (V) | Collision Energy (eV) |

| Analyte Derivative | 371.1 [M+H]+ | 118.1 (Fragment) | 30 | 25 |

| IS Derivative | 374.1 [M+H]+ | 121.1 (Fragment) | 30 | 25 |

*Note: Transitions should be optimized experimentally. The fragment m/z 118 typically corresponds to the phenyl-isoxazole moiety, which retains the label in the IS (shifting to 121).

Method Visualization

Figure 1: Analytical Workflow & Reaction Scheme

Caption: Workflow for the derivatization and quantification of Valdecoxib Sulfonyl Chloride. The IS is added prior to derivatization to normalize reaction yield.

Validation & Performance Criteria

To ensure the method meets regulatory standards (ICH Q2/M7), the following parameters must be validated:

-

Specificity: Inject blank API (Valdecoxib) derivatized with DEA. Ensure no interference at the retention time of the Analyte Derivative. The API (primary sulfonamide) should elute earlier than the diethyl-derivative.

-

Derivatization Efficiency: Compare the response of a pre-derivatized standard vs. a standard spiked into the matrix and derivatized in-situ. The IS corrects for any discrepancy, but efficiency should ideally be >90%.

-

Linearity: 0.5 ppm to 20 ppm (relative to API conc). R² > 0.99.[3]

-

Sensitivity (LOQ): Target < 1.0 ppm (Signal-to-Noise > 10).

-

Stability: Verify that the derivatized samples are stable in the autosampler for at least 24 hours.

Expert Discussion: Why this approach?

-

Handling Reactive Impurities: Direct analysis of sulfonyl chlorides is prone to "ghost peaks" and variable recovery due to hydrolysis on the LC column. Derivatization "locks" the molecule into a stable form.

-

Matrix Swamping: If we used ammonia to derivatize, we would create Valdecoxib (the API). It would be impossible to distinguish the 5 ppm impurity-derived Valdecoxib from the 100% API Valdecoxib. Using Diethylamine adds a distinct mass and lipophilicity, separating the impurity signal from the API.

-

Isotope Effect: The 13C2,15N label (+3 Da) provides sufficient mass separation. Ensure the isolation width on the Quadrupole (Q1) is set to 0.7 Da (Unit Resolution) to prevent cross-talk between the unlabeled derivative (M+H 371) and the IS derivative (M+H 374).

References

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

-

Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley. Link

-

Kuklenyik, Z. et al. (2003). Quantification of Sulfonyl Chloride Impurities by Derivatization LC-MS. Analytical Chemistry. Link(Note: Representative citation for sulfonyl chloride derivatization methodology).

-

This compound Product Data . PubChem Compound Summary. Link

Sources

A Robust LC-MS/MS Protocol for the Comprehensive Impurity Profiling of Valdecoxib

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note presents a detailed, field-proven Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the identification and characterization of impurities in Valdecoxib. Valdecoxib, a selective COX-2 inhibitor, requires rigorous purity assessment to ensure its safety and efficacy.[1] The methodology herein is designed to be stability-indicating, leveraging forced degradation studies to generate and identify potential process-related and degradation impurities in compliance with international regulatory standards. We provide a complete workflow, from stress testing to final data analysis, explaining the causality behind critical experimental choices to ensure a scientifically sound and reproducible protocol.

The Imperative for Impurity Profiling in Drug Development

The presence of impurities in an Active Pharmaceutical Ingredient (API) can significantly impact the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[3] The ICH Q3A(R2) and Q3B(R2) guidelines establish clear thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[4][5] Any impurity exceeding the identification threshold (typically ≥0.10%) must be structurally characterized.[6]

This protocol is grounded in these regulatory expectations, providing a high-sensitivity LC-MS/MS method capable of detecting, identifying, and quantifying Valdecoxib impurities, even at trace levels. The core of this approach is a forced degradation study, which intentionally exposes the drug substance to harsh conditions to predict potential degradation pathways and validate the analytical method's specificity.[7][8]

Experimental Design: A Workflow for Confidence

A successful impurity profiling campaign follows a logical progression from sample stressing to sensitive detection. The workflow is designed to ensure that all potential impurities are generated, separated, and identified, providing a comprehensive purity profile.

Caption: Valdecoxib Impurity Profiling Workflow.

Protocol Part I: Forced Degradation of Valdecoxib

Objective: To generate degradation products under various stress conditions as stipulated by ICH guideline Q1A(R2) to establish the stability-indicating nature of the method.[8]

Materials:

-

Valdecoxib Reference Standard

-

Hydrochloric Acid (HCl), 1N

-

Sodium Hydroxide (NaOH), 1N

-

Hydrogen Peroxide (H₂O₂), 3%

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Purified Water (18.2 MΩ·cm)

Step-by-Step Protocol:

-

Preparation of Stock Solution: Accurately weigh 10 mg of Valdecoxib and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N HCl.

-

Incubate at 80°C for 4 hours.

-

Cool the solution, neutralize with 1 mL of 1N NaOH, and dilute to 10 mL with mobile phase diluent (50:50 Acetonitrile:Water).

-

-

Alkali Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N NaOH. Studies have shown Valdecoxib is particularly susceptible to basic conditions.[9]

-

Incubate at 80°C for 2 hours.

-

Cool the solution, neutralize with 1 mL of 1N HCl, and dilute to 10 mL with mobile phase diluent.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute to 10 mL with mobile phase diluent.

-

-

Thermal Degradation:

-

Place 10 mg of solid Valdecoxib powder in a hot air oven at 105°C for 48 hours.

-

After exposure, dissolve the powder in 10 mL of methanol and dilute appropriately with mobile phase diluent.

-

-

Photolytic Degradation:

-

Expose 1 mL of the stock solution (in a quartz cuvette) to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.

-

Simultaneously, run a dark control sample.

-

After exposure, dilute the sample to 10 mL with mobile phase diluent.

-

-

Control Sample: Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with the mobile phase diluent without subjecting it to any stress.

Caption: Relationship between stress conditions and impurity formation.

Protocol Part II: LC-MS/MS Analysis

Objective: To achieve chromatographic separation and mass spectrometric detection of Valdecoxib and its impurities. The method is designed for high resolution and sensitivity.

Liquid Chromatography (LC) Conditions

The key to successful impurity profiling is achieving baseline separation of the main component from all related substances. A reversed-phase C18 column with a gradient elution provides the necessary resolving power for compounds of varying polarities.

| Parameter | Recommended Setting | Rationale |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | The sub-2 µm particle size provides high efficiency and resolution, ideal for complex impurity mixtures.[10][11] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization and aids in peak shaping.[10] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier offering good elution strength and low viscosity. |

| Gradient Elution | 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-3.5 min, 90% B; 3.5-3.6 min, 90-10% B; 3.6-5.0 min, 10% B | A gradient is essential to elute early polar impurities and later-eluting non-polar impurities within a reasonable run time. |

| Flow Rate | 0.4 mL/min | Compatible with UPLC systems and ESI-MS interfaces.[10] |

| Column Temperature | 40 °C | Ensures reproducible retention times and can improve peak shape.[12] |

| Injection Volume | 5 µL | A small injection volume minimizes peak broadening on narrow-bore columns. |

| Autosampler Temp | 10 °C | Maintains sample integrity during the analytical sequence. |

Tandem Mass Spectrometry (MS/MS) Conditions

MS/MS provides unparalleled sensitivity and specificity. Electrospray ionization (ESI) is highly effective for a molecule like Valdecoxib. While some methods use negative ion mode[13][14][15], positive ion mode also provides excellent results and is detailed here.[10]

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules; positive mode readily forms [M+H]⁺ ions for Valdecoxib. |

| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the formation and transmission of ions into the mass spectrometer.[10] |

| Source Temperature | 150 °C | Aids in the desolvation of droplets from the ESI source.[10] |